molecular formula C19H26N6O3 B2454145 (E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915884-87-6

(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2454145
CAS RN: 915884-87-6
M. Wt: 386.456
InChI Key: OIVBCRGQUAJADF-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H26N6O3 and its molecular weight is 386.456. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Affinity and Enzyme Inhibition

One significant area of application for imidazopurine derivatives is in the study of receptor affinity and enzyme inhibition. For instance, Zagórska et al. (2016) synthesized and evaluated octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines for their binding affinities to various serotonin and dopamine receptors, as well as their inhibitory potencies for phosphodiesterases PDE4B1 and PDE10A. The findings highlight the potential of such compounds in modulating receptor activities, which could be pivotal in designing drugs targeting central nervous system disorders (Zagórska et al., 2016).

Antidepressant and Anxiolytic-like Activity

Another application involves the synthesis of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, which were tested for their affinity towards serotoninergic and dopaminergic receptors. These compounds, particularly those with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system, exhibited potential as antidepressant and anxiolytic agents. Such research underscores the therapeutic potential of imidazopurine derivatives in treating mood disorders (Zagórska et al., 2015).

Anticancer Agents

The synthesis of novel compounds bearing the imidazopurine scaffold also demonstrates applications in anticancer therapy. Liu et al. (2018) designed and synthesized 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones as anticancer agents. These compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting the potential of imidazopurine derivatives in developing new anticancer therapies (Liu et al., 2018).

Corrosion Inhibition

Beyond biomedical applications, imidazopurine derivatives also find use in materials science, such as in the synthesis of aza-pseudopeptides for corrosion inhibition. Chadli et al. (2017) synthesized compounds tested as corrosion inhibitors for mild steel, demonstrating the versatility of imidazopurine derivatives in various industrial applications (Chadli et al., 2017).

properties

IUPAC Name

2-[(E)-but-2-enyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O3/c1-4-5-6-24-17(26)15-16(21(3)19(24)27)20-18-23(14(2)13-25(15)18)8-7-22-9-11-28-12-10-22/h4-5,13H,6-12H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVBCRGQUAJADF-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2C=C(N3CCN4CCOCC4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2C=C(N3CCN4CCOCC4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-but-2-enyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione

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